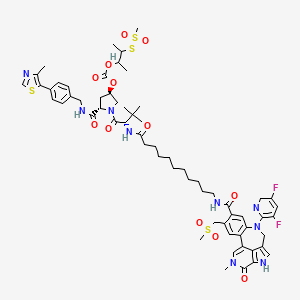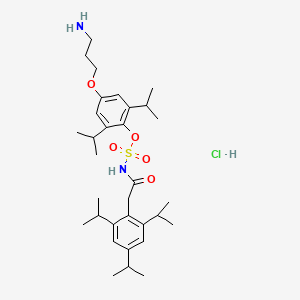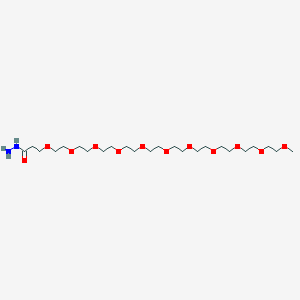
PROTAC BRD4 Degrader-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD4 Degrader-12 is a proteolysis-targeting chimera designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of a novel class of therapeutic agents that leverage the cell’s ubiquitin-proteasome system to selectively degrade target proteins. By doing so, it offers a promising approach to treat diseases, particularly cancers, that are driven by proteins previously considered "undruggable" .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-12 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, connected by a linker. The process typically includes:
Ligand Synthesis: The ligands for BRD4 and the E3 ligase are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A suitable linker is attached to one of the ligands.
Conjugation: The two ligands are then conjugated through the linker to form the final PROTAC molecule
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC BRD4 Degrader-12 undergoes several types of chemical reactions, including:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach functional groups to the ligands.
Conjugation Reactions: The final step involves conjugation of the ligands through the linker.
Common Reagents and Conditions:
Reagents: Common reagents include organic solvents, coupling agents, and protecting groups.
Major Products: The major product of these reactions is the fully assembled this compound molecule, which is then purified and characterized .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD4 Degrader-12 has a wide range of scientific research applications:
Wirkmechanismus
PROTAC BRD4 Degrader-12 exerts its effects by recruiting the E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase, which facilitates the transfer of ubiquitin molecules to BRD4 . The degradation of BRD4 disrupts its role in transcriptional regulation, thereby inhibiting the growth and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
PROTAC BRD4 Degrader MZ1: Another BRD4 degrader with a similar mechanism of action but different ligand structures.
ARV-825: A PROTAC that also targets BRD4 but uses a different E3 ligase ligand.
dBET1: A BRD4 degrader that has been shown to be effective in various cancer models.
Uniqueness: PROTAC BRD4 Degrader-12 is unique in its specific ligand design and linker composition, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively degrade BRD4 with high potency and minimal off-target effects makes it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C62H77F2N9O12S4 |
|---|---|
Molekulargewicht |
1306.6 g/mol |
IUPAC-Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate |
InChI |
InChI=1S/C62H77F2N9O12S4/c1-36-54(86-35-69-36)40-21-19-39(20-22-40)28-68-58(76)50-26-44(85-61(79)84-37(2)38(3)87-89(9,82)83)32-73(50)60(78)55(62(4,5)6)70-51(74)18-16-14-12-10-11-13-15-17-23-65-57(75)45-27-49-46(24-41(45)34-88(8,80)81)47-33-71(7)59(77)53-52(47)42(29-66-53)31-72(49)56-48(64)25-43(63)30-67-56/h19-22,24-25,27,29-30,33,35,37-38,44,50,55,66H,10-18,23,26,28,31-32,34H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t37?,38?,44-,50+,55-/m1/s1 |
InChI-Schlüssel |
RTGMFKZUBIYNLA-TXWUOVCNSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)


![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)





